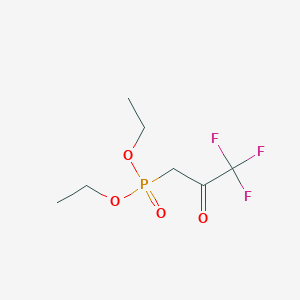![molecular formula C10H14N2O3 B14887366 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group, an oxa group, and two diaza groups. The molecular formula of this compound is C10H18N2O, and it has a molecular weight of 182.26 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common synthetic route includes the reaction of cyclopropylamine with an appropriate oxirane derivative under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the diaza groups and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Similar spirocyclic structure but with a methyl group instead of a cyclopropyl group.
2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione: Similar structure but without the cyclopropyl group.
Uniqueness
9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
9-cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C10H14N2O3/c13-8-5-12(7-1-2-7)9(14)10(11-8)3-4-15-6-10/h7H,1-6H2,(H,11,13) |
InChIキー |
KQLITYILZVABJV-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CC(=O)NC3(C2=O)CCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



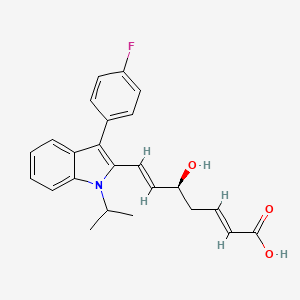

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)

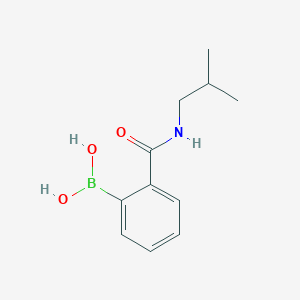
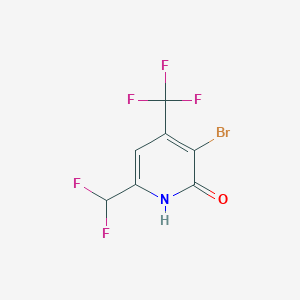


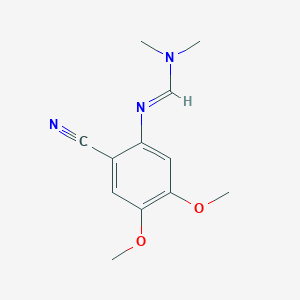
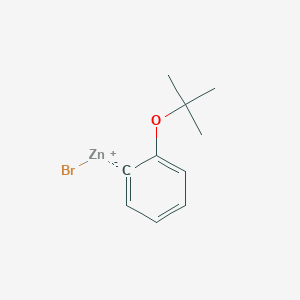
![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
